6-Bromo-2-chloroquinoline-4-carbonyl chloride

Description

BenchChem offers high-quality 6-Bromo-2-chloroquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloroquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2NO/c11-5-1-2-8-6(3-5)7(10(13)15)4-9(12)14-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDNSMBVYXSBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370790 | |

| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287176-63-0 | |

| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carbonyl chloride: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloroquinoline-4-carbonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers by detailing its characteristics, providing a robust synthesis protocol, and outlining essential safety and handling procedures.

Compound Overview and Significance

6-Bromo-2-chloroquinoline-4-carbonyl chloride is a reactive acyl chloride derivative of a substituted quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of bromo and chloro substituents, along with the highly reactive carbonyl chloride group, makes this compound a versatile building block for the synthesis of a wide array of more complex molecules. The carbonyl chloride moiety readily undergoes nucleophilic acyl substitution, allowing for the introduction of various functional groups, such as amides, esters, and ketones, which is a cornerstone of drug development and lead optimization.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The key physicochemical properties of 6-Bromo-2-chloroquinoline-4-carbonyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 287176-63-0 | [1] |

| Molecular Formula | C₁₀H₄BrCl₂NO | [1] |

| Molecular Weight | 304.95 g/mol | [1] |

| Melting Point | 140-142 °C | [2] |

| Appearance | Expected to be a solid at room temperature, likely colorless to pale yellow. | Inferred from related compounds and general properties of acyl chlorides. |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It is expected to be insoluble in and reactive with protic solvents like water and alcohols. | Inferred from the general solubility of acyl chlorides.[3] |

| Boiling Point | Not available. Acyl chlorides generally have lower boiling points than their corresponding carboxylic acids, but due to the high molecular weight and potential for decomposition at elevated temperatures, distillation may not be a suitable purification method.[4] | N/A |

Chemical Structure and Reactivity

The structure of 6-Bromo-2-chloroquinoline-4-carbonyl chloride is pivotal to its reactivity. The electron-withdrawing nature of the quinoline ring, amplified by the chloro and bromo substituents, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

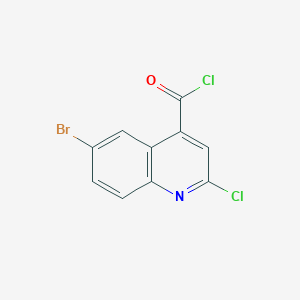

Caption: Chemical structure of 6-Bromo-2-chloroquinoline-4-carbonyl chloride.

The primary reactivity of this compound is centered around the carbonyl chloride group. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form the corresponding esters, amides, and carboxylic acids, respectively. These reactions are typically rapid and exothermic.

Synthesis

6-Bromo-2-chloroquinoline-4-carbonyl chloride is synthesized from its corresponding carboxylic acid, 6-bromo-2-chloroquinoline-4-carboxylic acid. The most common and efficient method for this transformation is the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis Workflow

The conversion of the carboxylic acid to the acyl chloride is a standard and reliable synthetic transformation.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard laboratory practices for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride. Researchers should adapt this protocol based on the scale of their reaction and available laboratory equipment.

Materials:

-

6-Bromo-2-chloroquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 6-bromo-2-chloroquinoline-4-carboxylic acid.

-

Solvent and Reagent Addition: Add anhydrous DCM or toluene to the flask to suspend the carboxylic acid. To this suspension, add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic and corrosive vapors.

-

Product Isolation: The resulting crude 6-Bromo-2-chloroquinoline-4-carbonyl chloride is often used in the next synthetic step without further purification. If purification is necessary, it can be attempted by recrystallization from a non-protic solvent, though care must be taken to avoid hydrolysis.

Spectral Data (Predicted and Analogous)

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely show signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets and doublet of doublets).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show a signal for the carbonyl carbon in the range of 165-175 ppm. The aromatic carbons of the quinoline ring would appear between 120-150 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretch of the acyl chloride group in the region of 1750-1800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (304.95 g/mol ). The isotopic pattern of the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and two chlorine (³⁵Cl and ³⁷Cl) atoms.

Safety and Handling

6-Bromo-2-chloroquinoline-4-carbonyl chloride is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken at all times.

-

Corrosive: As an acyl chloride, it is corrosive and will cause severe burns upon contact with skin and eyes.

-

Moisture Sensitive: It reacts with water and moisture to produce hydrochloric acid, which is also corrosive. All handling should be done under anhydrous conditions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and protic solvents.

Conclusion

6-Bromo-2-chloroquinoline-4-carbonyl chloride is a valuable and highly reactive intermediate for the synthesis of a diverse range of quinoline-based compounds. Its utility in medicinal chemistry and materials science is significant. This guide provides a foundational understanding of its physical properties, a reliable synthetic protocol, and essential safety information to aid researchers in its effective and safe use.

References

-

Wikipedia. Acyl chloride. [Link]

-

Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]

-

Chemistry LibreTexts. Properties of Acyl Halides. [Link]

-

BYJU'S. Formation of Acid Chlorides. [Link]

-

abcr Gute Chemie. 6-Bromo-2-chloroquinoline-4-carbonyl chloride, 95%. [Link]

-

Chemsrc. 6-bromo-2-chloroquinoline-4-carboxylic acid. [Link]

-

abcr GmbH. 6-Bromo-2-chloroquinoline-4-carbonyl chloride, 95%. [Link]

Sources

A Technical Guide to the Structural Elucidation of 6-Bromo-2-chloroquinoline-4-carbonyl chloride

Abstract

This whitepaper provides a comprehensive technical guide for the unambiguous structural elucidation of 6-bromo-2-chloroquinoline-4-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. We present a multi-technique, self-validating analytical workflow designed for researchers, scientists, and drug development professionals. This guide moves beyond mere procedural steps to explain the causal logic behind experimental choices, ensuring scientific integrity. Methodologies covered include High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. Each section includes detailed, field-proven protocols and data interpretation insights, establishing a robust framework for the definitive characterization of this and similar complex heterocyclic compounds.

Introduction

6-Bromo-2-chloroquinoline-4-carbonyl chloride is a highly functionalized heterocyclic compound. Its quinoline core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents.[1] The specific arrangement of its substituents—a bromine atom at the 6-position, a chlorine atom at the 2-position, and a reactive carbonyl chloride at the 4-position—makes it a versatile building block for synthesizing complex molecular architectures.[2][3] Given its role as a critical precursor, absolute certainty of its chemical structure is paramount to ensure the integrity of subsequent synthetic steps and the biological or material properties of the final products.

This guide details a systematic and logical workflow for confirming the structure of 6-bromo-2-chloroquinoline-4-carbonyl chloride, integrating data from orthogonal analytical techniques to build an unassailable structural proof.

Foundational Analysis: Molecular Formula and Isotopic Signature

The first step in any structural elucidation is to confirm the elemental composition. For a molecule containing both bromine and chlorine, High-Resolution Mass Spectrometry (HRMS) is indispensable due to the unique and highly characteristic isotopic patterns these halogens produce.

The Power of Isotopic Distribution

Chlorine exists naturally as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%).[4][5] A molecule containing one of each will therefore exhibit a distinctive cluster of peaks in its mass spectrum, corresponding to the different isotopic combinations. This provides a high-confidence fingerprint for the presence of these elements.

The expected molecular ion cluster for C₁₀H₄BrCl₂NO will have peaks at M, M+2, and M+4, arising from the various combinations of the isotopes. The relative intensities of these peaks are predictable and serve as a primary validation point.

Expected HRMS Data

For the target molecule, with the formula C₁₀H₄BrCl₂NO, the expected exact masses for the primary isotopic combinations are:

-

[M] : C₁₀H₄⁷⁹Br³⁵Cl₂NO = 288.8877 Da

-

[M+2] : C₁₀H₄⁸¹Br³⁵Cl₂NO / C₁₀H₄⁷⁹Br³⁵Cl³⁷ClNO = ~290.8857 Da

-

[M+4] : C₁₀H₄⁸¹Br³⁵Cl³⁷ClNO / C₁₀H₄⁷⁹Br³⁷Cl₂NO = ~292.8827 Da

The observation of this specific isotopic pattern with accurate mass measurements provides powerful evidence for the proposed elemental formula.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a dilute solution.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Processing: Analyze the resulting spectrum to identify the isotopic cluster for the molecular ion. Compare the measured exact masses and the isotopic distribution pattern with the theoretical values.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 6-bromo-2-chloroquinoline-4-carbonyl chloride, the most diagnostic absorption will be from the carbonyl group of the acid chloride.

Causality of IR Absorptions

The electronegativity of the chlorine atom attached to the carbonyl carbon inductively withdraws electron density.[6] This strengthens and stiffens the C=O double bond, causing it to vibrate at a higher frequency compared to ketones or esters. This high-frequency absorption is a hallmark of an acid chloride.

Predicted IR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| C=O (Acid Chloride) | 1775 - 1815 | Strong | High frequency due to the inductive effect of chlorine.[6][7][8][9][10] |

| C=N/C=C (Quinoline) | 1550 - 1650 | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |

| C-Cl Stretch | 730 - 550 | Medium | Corresponds to the carbon-chlorine single bond vibration.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the expected frequencies. The presence of a strong peak above 1770 cm⁻¹ is a key confirmation of the acid chloride moiety.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Chemical Structure and Atom Numbering

To facilitate discussion of NMR data, a standardized numbering system for the quinoline ring is essential.

Caption: Numbering scheme for 6-bromo-2-chloroquinoline-4-carbonyl chloride.

¹H NMR Analysis: Decoding the Aromatic Region

The ¹H NMR spectrum will show signals only for the aromatic protons. Due to the substitution pattern, we expect to see three distinct signals in the aromatic region (typically 7.5-9.0 ppm).

-

Expertise & Causality: The electron-withdrawing nature of the chloro, bromo, and carbonyl chloride groups will deshield the protons, shifting them downfield. The proton at C8 is often the most downfield in related quinoline systems due to its proximity to the nitrogen atom.[11][12] The coupling patterns (splitting) are dictated by the number of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, ~500 MHz):

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H3 | ~7.9 | s | - | No adjacent protons. Deshielded by C2-Cl and C4-COCl. |

| H5 | ~8.2 | d | ~9.0 | Coupled to H7. Deshielded by proximity to the fused ring system. |

| H7 | ~7.8 | dd | ~9.0, ~2.0 | Coupled to H5 (ortho) and H8 (meta). |

| H8 | ~8.4 | d | ~2.0 | Coupled to H7 (meta). Deshielded by proximity to nitrogen and C6-Br. |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal all ten carbon atoms of the molecule.

-

Expertise & Causality: Carbons directly attached to electronegative atoms (C2-Cl, C6-Br, C4-COCl) will be significantly deshielded and appear at higher chemical shifts. The carbonyl carbon (C=O) will be the most downfield signal, typically >165 ppm. Aromatic carbons generally appear between 110-150 ppm.[13]

Predicted ¹³C NMR Data (in CDCl₃, ~125 MHz):

| Carbon | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | ~168 | Highly deshielded carbonyl carbon of the acid chloride. |

| C2 | ~152 | Attached to electronegative Cl and N. |

| C3 | ~122 | Shielded relative to other carbons on the pyridine ring. |

| C4 | ~145 | Attached to the electron-withdrawing COCl group. |

| C4a | ~148 | Quaternary carbon at the ring junction. |

| C5 | ~130 | Aromatic CH. |

| C6 | ~125 | Attached to Br (heavy atom effect can be complex). |

| C7 | ~135 | Aromatic CH. |

| C8 | ~128 | Aromatic CH. |

| C8a | ~149 | Quaternary carbon attached to nitrogen. |

2D NMR: The Definitive Connectivity Map

While 1D NMR provides a list of signals, 2D NMR experiments like COSY, HSQC, and HMBC establish the bonding network, providing irrefutable proof of the structure.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A cross-peak between H5 and H7, and between H7 and H8 would be expected, confirming their spatial proximity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons (C3, C5, C7, C8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. It is critical for identifying the quaternary carbons and confirming the placement of substituents.

Key Expected HMBC Correlations:

Caption: Key expected 2- and 3-bond HMBC correlations for structural confirmation.

-

Trustworthiness: The correlation from H3 to the carbonyl carbon (C=O) would definitively place the acid chloride at C4. The correlation from H8 to C8a would confirm the connectivity around the nitrogen atom. The network of correlations provides a self-validating system that locks the structure in place.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H: Acquire with a 90° pulse, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C: Acquire with proton decoupling, a spectral width of ~220 ppm, and a longer relaxation delay (5 seconds) to ensure quantitative detection of quaternary carbons.

-

-

2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.

-

Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Integrate ¹H signals and assign all peaks in 1D and 2D spectra based on chemical shifts, coupling constants, and correlation patterns.

The Integrated Analytical Workflow

The strength of this approach lies in the integration of multiple analytical techniques, where each result corroborates the others.

Caption: Integrated workflow for the structural elucidation of complex organic molecules.

The Gold Standard: X-Ray Crystallography

For absolute, unambiguous proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the definitive technique.[14][15][16] While NMR provides the solution-state connectivity, crystallography provides a precise 3D map of the atoms in the crystal lattice.

Protocol Consideration: This technique is contingent upon the ability to grow a single, diffraction-quality crystal from the sample, which can be a significant challenge. The process involves slow evaporation, solvent diffusion, or cooling of a saturated solution. If successful, the resulting crystallographic data provides bond lengths, bond angles, and the precise spatial arrangement of all atoms, leaving no doubt as to the structure.

Conclusion

The structural elucidation of 6-bromo-2-chloroquinoline-4-carbonyl chloride requires a methodical, multi-faceted approach. By systematically employing High-Resolution Mass Spectrometry to establish the elemental formula, Infrared Spectroscopy to confirm key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, a self-validating and trustworthy structural assignment can be achieved. Each technique provides a unique piece of the puzzle, and together they form a cohesive and irrefutable body of evidence. For ultimate confirmation, X-ray crystallography serves as the final arbiter of the three-dimensional structure. This rigorous workflow ensures the highest level of scientific integrity for researchers relying on this critical chemical intermediate.

References

-

Wang, W., et al. (2020). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Infrared spectra of acid chlorides. [Link]

-

ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

SlideShare. ir spectrum of carboxylic acids and alcohols. [Link]

-

SlidePlayer. Infrared Spectroscopy. [Link]

-

ResearchGate. Structures of the quinoline derivatives. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

ACS Publications. Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. download.atlantis-press.com [download.atlantis-press.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 6-Bromo-2-chloroquinoline-4-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-Bromo-2-chloroquinoline-4-carbonyl chloride, a key intermediate in synthetic organic chemistry and medicinal chemistry. While a specific CAS number for this acyl chloride is not publicly cataloged, this document outlines its synthesis from its corresponding carboxylic acid, 6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS No. 287176-62-9), and extrapolates its properties and reactivity based on established chemical principles and data from closely related analogs.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of halogen atoms, such as bromine and chlorine, into the quinoline ring system significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. This, in turn, can profoundly influence its biological activity and pharmacokinetic profile.

6-Bromo-2-chloroquinoline-4-carbonyl chloride serves as a highly reactive and versatile building block for the synthesis of more complex molecules. The presence of three distinct reactive sites—the bromo substituent at the 6-position, the chloro group at the 2-position, and the highly electrophilic carbonyl chloride at the 4-position—allows for a variety of subsequent chemical transformations. This makes it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3]

Synthesis and Mechanistic Insights

The most direct and logical synthetic route to 6-Bromo-2-chloroquinoline-4-carbonyl chloride is via the chlorination of its parent carboxylic acid, 6-Bromo-2-chloroquinoline-4-carboxylic acid.

Synthesis of the Precursor: 6-Bromo-2-chloroquinoline-4-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved through multi-step synthetic sequences, often starting from simpler aniline derivatives. One common approach involves the cyclization of a substituted aniline with a suitable three-carbon component to form the quinoline core, followed by halogenation and oxidation or hydrolysis to introduce the carboxylic acid functionality.

Conversion to the Acyl Chloride: A Self-Validating Protocol

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride

Materials:

-

6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS No. 287176-62-9)

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of 6-Bromo-2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas (HCl and SO₂) evolution.

-

Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 6-Bromo-2-chloroquinoline-4-carbonyl chloride can be used directly in the next step or purified by recrystallization or distillation under high vacuum, if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The acyl chloride product is highly reactive and susceptible to hydrolysis by atmospheric moisture. Conducting the reaction under an inert atmosphere prevents its decomposition back to the carboxylic acid.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent in some cases.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring a timely and complete conversion.

Caption: Synthesis of the target acyl chloride.

Physicochemical and Spectroscopic Properties

The exact physicochemical properties of 6-Bromo-2-chloroquinoline-4-carbonyl chloride have not been extensively reported. However, we can predict its characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₀H₄BrCl₂NO | Based on its chemical structure |

| Molecular Weight | 304.96 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Similar to its carboxylic acid precursor |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene) | Typical for acyl chlorides |

| Reactivity | Highly reactive towards nucleophiles | Due to the electrophilic acyl chloride group |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted quinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quinoline carbons, with the carbonyl carbon appearing at a characteristic downfield shift (typically >160 ppm).

-

IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ will be indicative of the C=O stretch of the acyl chloride.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) atoms, which can be a powerful tool for structural confirmation.[4]

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride group makes 6-Bromo-2-chloroquinoline-4-carbonyl chloride a valuable intermediate for introducing the 6-bromo-2-chloroquinolyl moiety into various molecular scaffolds.

Amide Bond Formation

The most common application of acyl chlorides is in the formation of amide bonds through reaction with primary or secondary amines. This reaction is typically fast and high-yielding.

Caption: Amide bond formation workflow.

This reaction is fundamental in medicinal chemistry for linking different molecular fragments and for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Ester Formation

Reaction with alcohols in the presence of a non-nucleophilic base leads to the formation of esters. This allows for the introduction of the quinoline core into molecules containing hydroxyl groups.

Friedel-Crafts Acylation

The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the quinoline-4-carbonyl group onto an aromatic ring. This carbon-carbon bond-forming reaction is a powerful tool for building molecular complexity.

Potential Therapeutic Applications of Derivatives

Derivatives of 6-Bromo-2-chloroquinoline-4-carbonyl chloride are being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The quinoline scaffold is present in several approved and investigational anticancer drugs.

-

Antiviral Agents: Chloroquinoline derivatives have shown promise as antiviral agents, including against SARS-CoV-2.[3]

-

Antibacterial and Antifungal Agents: The antimicrobial properties of quinolines are well-documented.

Safety, Handling, and Storage

As with all reactive chemical compounds, proper safety precautions must be taken when handling 6-Bromo-2-chloroquinoline-4-carbonyl chloride.

Hazard Identification:

-

Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.

-

Lachrymator: It is likely a lachrymator, causing irritation and tearing of the eyes.

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid, which is also corrosive.

-

Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially hazardous substance.[5][6]

Handling:

-

Always handle in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust or vapors.[5]

-

Prevent contact with skin and eyes.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Store away from moisture and incompatible materials such as alcohols, amines, and strong bases.

-

An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.

Conclusion

6-Bromo-2-chloroquinoline-4-carbonyl chloride, while not having a dedicated CAS number in public databases, is a readily accessible and highly valuable synthetic intermediate. Its trifunctional nature provides a platform for diverse chemical modifications, making it an important tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Chemsrc. 6-bromo-2-chloroquinoline-4-carboxylic acid | 287176-62-9. Available from: [Link]

-

Sichuan Biosynce Pharmatech Co., Ltd. 6-Bromo-2-chloroquinoline ID:BS0009 CAS No:1810-71-5. Available from: [Link]

-

gsrs. 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Available from: [Link]

-

PubChem. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537. Available from: [Link]

-

MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available from: [Link]

-

PubChem. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086. Available from: [Link]

-

PubChem. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ghc.de. SAFETY DATA SHEET - Carbonyl Chloride. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

PubMed Central. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Available from: [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectral Analysis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carbonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its quinoline core is a prevalent scaffold in drug discovery, and the reactive carbonyl chloride group at the 4-position, along with the bromo and chloro substituents, makes it a versatile building block for creating a diverse range of derivatives. Accurate characterization of this compound is paramount for ensuring the purity and identity of subsequent products in a synthetic workflow. This guide provides an in-depth analysis of the expected spectral data for 6-Bromo-2-chloroquinoline-4-carbonyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogs, serves as a robust predictive guide for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-Bromo-2-chloroquinoline-4-carbonyl chloride, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinoline ring.

¹H NMR: Predicted Chemical Shifts

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, bromo, and carbonyl chloride groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | Singlet | - |

| H-5 | 8.1 - 8.3 | Doublet | ~2.0 |

| H-7 | 7.8 - 8.0 | Doublet of Doublets | ~9.0, ~2.0 |

| H-8 | 7.6 - 7.8 | Doublet | ~9.0 |

Expert Rationale:

-

H-3: This proton is situated between the electron-withdrawing carbonyl chloride group at C-4 and the chloro-substituted carbon at C-2, leading to a significant downfield shift. It is expected to appear as a sharp singlet due to the absence of adjacent protons.

-

H-5: This proton is deshielded by the anisotropic effect of the quinoline ring system and the nearby bromine atom. It will likely appear as a doublet due to coupling with H-7.

-

H-7: This proton will experience coupling from both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets.

-

H-8: This proton is ortho to the bromine atom and will show a doublet due to coupling with H-7.

¹³C NMR: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 170 |

| C-2 | 150 - 155 |

| C-4 | 145 - 150 |

| C-8a | 140 - 145 |

| C-6 | 135 - 140 |

| C-5 | 130 - 135 |

| C-7 | 125 - 130 |

| C-4a | 120 - 125 |

| C-3 | 115 - 120 |

| C-8 | 110 - 115 |

Expert Rationale:

-

The carbonyl carbon of the acid chloride is expected to be the most downfield signal.

-

Carbons bearing heteroatoms (C-2 with chlorine and C-6 with bromine) will also be significantly downfield.

-

The remaining aromatic carbons are assigned based on established quinoline chemical shift data and the expected electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of the acquired NMR data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Bromo-2-chloroquinoline-4-carbonyl chloride.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: 16 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral width: 240 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 6-Bromo-2-chloroquinoline-4-carbonyl chloride will be dominated by the characteristic absorption of the carbonyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 1750 - 1790 | C=O (Acid Chloride) | Stretching |

| 1550 - 1600 | C=C (Aromatic) | Stretching |

| 1450 - 1500 | C=N (Quinoline) | Stretching |

| 1000 - 1100 | C-Cl | Stretching |

| 700 - 850 | C-H (Aromatic) | Out-of-plane Bending |

| 500 - 600 | C-Br | Stretching |

Expert Rationale:

-

C=O Stretch: The carbonyl stretch of an acid chloride is typically found at a higher frequency than that of other carbonyl compounds due to the electron-withdrawing nature of the chlorine atom. This will be the most intense and readily identifiable peak in the spectrum.

-

Aromatic and Quinoline Stretches: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450-1600 cm⁻¹ region.

-

C-X Stretches: The carbon-halogen stretches (C-Cl and C-Br) will be present in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid 6-Bromo-2-chloroquinoline-4-carbonyl chloride onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Caption: Workflow for ATR-FTIR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum

The mass spectrum of 6-Bromo-2-chloroquinoline-4-carbonyl chloride is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine.

| m/z (mass-to-charge ratio) | Ion | Comments |

| 303/305/307 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for one bromine and two chlorine atoms. |

| 268/270 | [M - Cl]⁺ | Loss of a chlorine atom from the carbonyl chloride. |

| 240/242 | [M - COCl]⁺ | Loss of the carbonyl chloride group. |

| 161 | [M - Br - COCl]⁺ | Loss of both the bromine and carbonyl chloride groups. |

Expert Rationale:

-

Molecular Ion: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and distinctive isotopic pattern for the molecular ion peak.

-

Fragmentation: The primary fragmentation pathway is likely the loss of the reactive carbonyl chloride group, leading to a stable quinoline cation. Subsequent fragmentation may involve the loss of the bromo and chloro substituents.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules.

Instrumentation:

-

A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a low concentration (e.g., 1 mg/mL).

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube for insertion into the ion source.

Data Acquisition Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: 50 - 500 amu.

-

Source temperature: 200 - 250 °C.

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion

The comprehensive spectral analysis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data and detailed protocols in this guide offer a solid foundation for researchers to confidently identify and characterize this important synthetic intermediate. Adherence to these methodologies will ensure the high quality and integrity of data, which is crucial for advancing research and development in medicinal chemistry and materials science.

References

- At present, no direct peer-reviewed articles with the complete spectral data for 6-Bromo-2-chloroquinoline-4-carbonyl chloride have been identified. The predicted data herein is based on established spectroscopic principles and data from analogous compounds.

-

PubChem. 6-Bromo-2-chloroquinoline. [Link]

A Technical Guide to the Starting Materials and Synthetic Strategies for 6-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-chloroquinoline is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of complex molecules for pharmaceutical and materials science applications. Its value lies in the differential reactivity of its two halogen substituents, enabling sequential and site-selective modifications, such as Buchwald-Hartwig amination and other cross-coupling reactions.[1][2] This guide provides an in-depth analysis of the primary starting materials and synthetic methodologies for its preparation. We will dissect the strategic considerations underpinning an efficient synthesis, focusing on a robust and widely adopted pathway that commences with 4-bromoaniline and proceeds through the critical intermediate, 6-bromoquinolin-2(1H)-one. Alternative routes employing classic named reactions are also evaluated to provide a comprehensive strategic overview for the discerning researcher.

Strategic Considerations: A Retrosynthetic Approach

The synthesis of a substituted heterocycle like 6-bromo-2-chloroquinoline requires careful planning to ensure regiochemical control. The core challenge is the precise placement of the bromine atom at the C6 position and the chlorine atom at the C2 position. A retrosynthetic analysis reveals two primary strategies:

-

Late-Stage Halogenation: Constructing the quinoline core first, followed by sequential bromination and chlorination. This approach is often plagued by poor regioselectivity, as electrophilic bromination of the quinoline ring tends to favor the 5- and 8-positions, making it an inefficient route to the desired 6-bromo isomer.[3]

-

Precursor-Directed Synthesis: Incorporating the bromo-substituent into the aniline precursor before the formation of the quinoline ring. This strategy offers superior regiochemical control and is the preferred industrial and laboratory method.

The most logical disconnection, therefore, involves breaking the bonds of the pyridine ring, leading back to a C6-brominated aniline and a suitable three-carbon (C3) synthon. This positions 4-bromoaniline as the cornerstone starting material for the most efficient synthetic routes.

Caption: Retrosynthetic analysis of 6-bromo-2-chloroquinoline.

The Primary Synthetic Pathway: From 4-Bromoaniline to 6-Bromo-2-chloroquinoline

This robust three-step synthesis is the most frequently cited and reliable method. It leverages the controlled cyclization of an N-arylacrylamide to form the quinolinone core, which is subsequently chlorinated. The causality of this approach is clear: starting with 4-bromoaniline guarantees the bromine's position at C6 from the outset.

2.1. Foundational Starting Material: 4-Bromoaniline

4-Bromoaniline is a commercially available and relatively inexpensive solid. It serves as the aromatic amine component, providing the benzene ring and the pre-installed bromine substituent for the final quinoline structure.[4] Its nucleophilic amino group is the reactive site for the initial bond formation with the C3 synthon.

2.2. Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures and represents a field-proven workflow.[5]

Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide

The first step involves the acylation of 4-bromoaniline with an activated acrylic acid derivative. Cinnamoyl chloride is commonly used to introduce the necessary three-carbon chain that will form the pyridine portion of the quinoline ring.

-

Methodology:

-

To a cooled (0°C) solution of 4-bromoaniline (1.0 eq) in a suitable solvent like Dichloromethane (DCM), add a base such as pyridine (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Add a solution of cinnamoyl chloride (1.0 eq) in DCM dropwise to the mixture while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

The resulting precipitate is collected by filtration, washed with fresh DCM, and dried to yield the acrylamide product.

-

Step 2: Intramolecular Cyclization to 6-bromoquinolin-2(1H)-one

This critical step is a Lewis acid-catalyzed intramolecular Friedel-Crafts type reaction. Aluminum chloride (AlCl₃) is a powerful Lewis acid that promotes the cyclization of the acrylamide onto the electron-rich aromatic ring.

-

Methodology:

-

Thoroughly grind the N-(4-bromophenyl)acrylamide from Step 1 (1.0 eq) with anhydrous aluminum chloride (3.0 eq) using a mortar and pestle to ensure an intimate mixture.

-

Transfer the solid mixture to a round-bottomed flask and heat rapidly to 110°C (a heat gun is effective for small scales). Maintain this temperature for approximately 1.5 hours.

-

Cool the reaction mixture to room temperature and carefully quench by adding it to ice water.

-

The resulting precipitate, 6-bromoquinolin-2(1H)-one, is collected by filtration, washed thoroughly with water, and dried. This intermediate is often of sufficient purity to be used directly in the next step.[5]

-

Step 3: Chlorination to 6-Bromo-2-chloroquinoline

The final step converts the 2-quinolinone tautomer to the 2-chloroquinoline. This is achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[5][6]

-

Methodology:

-

Combine 6-bromoquinolin-2(1H)-one (1.0 eq) with an excess of phosphorus oxychloride (e.g., 10 eq or used as solvent).

-

Heat the mixture to reflux (approx. 105-110°C) for 1 hour.

-

Cool the solution to room temperature and remove the excess POCl₃ under reduced pressure.

-

Carefully quench the residue by pouring it onto ice water.

-

The solid product is collected by filtration, washed with water, and can be recrystallized from a solvent like hexanes to afford pure 6-bromo-2-chloroquinoline.

-

Caption: Workflow for the primary synthesis of 6-bromo-2-chloroquinoline.

2.3. Data Summary

| Step | Starting Materials | Key Reagents | Typical Conditions | Product | Yield |

| 1 | 4-Bromoaniline, Cinnamoyl Chloride | Pyridine, DMAP, DCM | 0°C to RT, 1h | (2E)-N-(4-bromophenyl)-3-phenylacrylamide | ~78%[5] |

| 2 | (2E)-N-(4-bromophenyl)-3-phenylacrylamide | AlCl₃ | 110°C, 1.5h | 6-Bromoquinolin-2(1H)-one | ~100% (crude)[5] |

| 3 | 6-Bromoquinolin-2(1H)-one | POCl₃ | Reflux, 1h | 6-Bromo-2-chloroquinoline | ~58%[5] |

Alternative Synthetic Approaches via Classic Named Reactions

While the quinolinone pathway is highly effective, several classic named reactions for quinoline synthesis can be adapted by using brominated starting materials. These routes are valuable for generating diverse libraries of quinoline derivatives but may be less direct for this specific target.

| Reaction Name | Aniline-based Starting Material | Carbonyl-based Starting Material(s) | Key Features & Causality |

| Gould-Jacobs Reaction | 4-Bromoaniline | Diethyl ethoxymethylenemalonate (DEEM) | Condensation followed by high-temperature cyclization builds the pyridine ring, yielding a 4-hydroxyquinoline derivative.[7][8][9] |

| Skraup/Doebner-von Miller | 4-Bromoaniline | Glycerol (Skraup) or an α,β-unsaturated carbonyl (Doebner-von Miller) | An acid-catalyzed condensation and cyclization directly forms the quinoline core. The choice of carbonyl dictates the substitution pattern.[3][10][11] |

| Combes Synthesis | 4-Bromoaniline | A β-diketone (e.g., acetylacetone) | Acid-catalyzed reaction forms an enamine intermediate which then cyclizes, typically yielding 2,4-disubstituted quinolines.[10][12][13][14] |

| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde or -ketone | Compound with a reactive α-methylene group (e.g., acetaldehyde, ketone) | A direct condensation between the two components to form the quinoline. The main challenge is the synthesis of the brominated ortho-aminoaryl carbonyl starting material.[15][16][17] |

These methods underscore a fundamental principle: by starting with a brominated aniline, the bromine atom is reliably incorporated into the desired position of the final quinoline product.

Conclusion

For the synthesis of 6-bromo-2-chloroquinoline, the most efficient and reliable strategy commences with 4-bromoaniline . A three-step sequence involving acylation to an N-arylacrylamide, Lewis acid-mediated cyclization to 6-bromoquinolin-2(1H)-one , and subsequent chlorination with phosphorus oxychloride provides a well-documented and scalable route. This pathway offers excellent regiochemical control, which is a critical consideration for downstream applications in medicinal chemistry and drug development. While classic named reactions offer versatility for analog synthesis, the quinolinone-based approach remains the gold standard for preparing the title compound with high fidelity.

References

- Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- (n.d.). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines.

- Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.

- ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- MDPI. (2025-11-13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

- American Chemical Society. (n.d.). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.

- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.

- PubMed Central. (2020-06-02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Guidechem. (n.d.). How to prepare and apply 6-Bromo-2-Chloro-Quinoline?.

- (n.d.). Combes Quinoline Synthesis.

- Química Organica.org. (n.d.). Combes synthesis of quinolines.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- PubMed. (2008-11-21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- ResearchGate. (2025-08-10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.

- Chemicalbook. (2023-12-18). 4-Bromoaniline: synthesis and applications in organic synthesis.

- Benchchem. (n.d.). introduction to the synthesis of polybrominated quinolines.

Sources

- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. iipseries.org [iipseries.org]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. Combes synthesis of quinolines [quimicaorganica.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organicreactions.org [organicreactions.org]

- 17. Friedlaender Synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of Quinoline Carbonyl Chlorides

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a carbonyl chloride group onto this privileged heterocycle transforms it into a highly versatile and reactive intermediate, unlocking a vast chemical space for drug discovery and development professionals. This guide provides an in-depth exploration of the synthesis, electronic properties, and characteristic reactions of quinoline carbonyl chlorides. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into overcoming common synthetic challenges, particularly those arising from the electronic nature of the quinoline ring system.

Introduction: The Quinoline Moiety and the Power of the Acyl Chloride

Quinoline, a fused bicyclic heterocycle containing a benzene ring and a pyridine ring, is a structural motif found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2] The ability to functionalize the quinoline core is paramount in the development of new chemical entities.

The carbonyl chloride (or acyl chloride) functional group is one of the most reactive derivatives of a carboxylic acid.[3][4] Its utility stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution.[3][5] By converting a relatively unreactive quinoline carboxylic acid into its corresponding carbonyl chloride, we create a powerful electrophilic building block, primed for reaction with a diverse range of nucleophiles to form amides, esters, ketones, and other critical functionalities.

Synthesis of Quinoline Carbonyl Chlorides: Activating the Carboxylic Acid

The primary route to quinoline carbonyl chlorides is the chlorination of the parent quinoline carboxylic acid. The choice of chlorinating agent is critical and depends on the substrate's stability, desired purity of the product, and scale of the reaction. The most common and reliable reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[4][6]

Chlorinating Agents: A Comparative Analysis

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in a non-protic solvent (e.g., DCM, Toluene), reflux.[7][8] | Inexpensive; byproducts (SO₂ and HCl) are gaseous, simplifying workup.[9] | Harsh conditions (reflux) may not be suitable for sensitive substrates. |

| Oxalyl Chloride | (COCl)₂ | Non-protic solvent (e.g., DCM, Benzene) with a catalytic amount of DMF, 0°C to RT.[6] | Milder, more selective reagent; byproducts (CO, CO₂, HCl) are gaseous.[6] | More expensive than SOCl₂; a minor byproduct can be a carcinogen.[6] |

| Phosphorus Pentachloride | PCl₅ | Non-protic solvent, cold conditions.[4] | Reacts in the cold. | Produces a solid byproduct (POCl₃) which must be separated by distillation.[4] |

Expertise in Action: For most applications, thionyl chloride is the workhorse due to its cost-effectiveness and the ease of removing byproducts.[8] However, for substrates bearing sensitive functional groups, the milder conditions offered by oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) are superior.[6] The DMF catalyst first reacts with oxalyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the active chlorinating species in the catalytic cycle.[6]

General Workflow for Synthesis

The following diagram illustrates the general laboratory workflow for the preparation of a quinoline carbonyl chloride from its corresponding carboxylic acid.

Caption: Nucleophilic acyl substitution mechanism.

Electronic Influence of the Quinoline Ring

A critical factor to consider is the electronic effect of the quinoline ring itself. The nitrogen atom is electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. [10]This effect extends to substituents, including the carbonyl chloride group. This deactivation reduces the electrophilicity of the carbonyl carbon, making it less reactive than, for example, benzoyl chloride. [10]Consequently, reactions with quinoline carbonyl chlorides, especially with weaker nucleophiles, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger activating agents) to achieve good yields. [10][11] The position of the carbonyl chloride group is also significant. A carbonyl chloride at the C-2 or C-4 position is more directly influenced by the electron-withdrawing nitrogen via resonance, potentially further modulating its reactivity compared to a group at the C-6 position on the benzo-fused ring.

Key Transformations: A Synthetic Toolkit

Quinoline carbonyl chlorides are precursors to a wide variety of functional groups. The following sections detail the most common and synthetically valuable transformations.

Amide Formation

The reaction with primary or secondary amines to form amides is arguably the most important transformation in drug development, creating the robust amide linkage found in countless pharmaceuticals.

Causality of Experimental Design: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is almost always added to act as an acid scavenger.

Protocol: Synthesis of N-benzylquinoline-4-carboxamide

-

Setup: Dissolve quinoline-4-carbonyl chloride (1.92 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in DCM (20 mL).

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Ester Formation

The reaction with alcohols yields esters. This reaction is generally slower than amidation due to the lower nucleophilicity of alcohols compared to amines.

Causality of Experimental Design: Similar to amide formation, an acid scavenger like pyridine is often used. Pyridine serves a dual purpose: it neutralizes the HCl byproduct and also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol.

Protocol: Synthesis of ethyl quinoline-2-carboxylate

-

Setup: Dissolve quinoline-2-carbonyl chloride (1.92 g, 10 mmol) in anhydrous pyridine (20 mL) at 0°C.

-

Alcohol Addition: Slowly add absolute ethanol (5 mL, ~85 mmol).

-

Reaction: Stir the mixture at room temperature overnight.

-

Workup: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic extracts, wash with 1M CuSO₄ solution (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester, which can be purified by distillation or chromatography.

Friedel-Crafts Acylation

Quinoline carbonyl chlorides can acylate other aromatic rings to form ketones in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality of Experimental Design: The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it reactive enough to be attacked by an aromatic π-system. The quinoline nitrogen can also coordinate to the Lewis acid, potentially requiring more than one equivalent of the catalyst.

Conclusion

The quinoline carbonyl chloride is a high-value, reactive intermediate that serves as a gateway to a vast landscape of functionalized quinoline derivatives. Understanding its synthesis and the electronic factors governing its reactivity is essential for any scientist working in drug discovery or synthetic organic chemistry. While the inherent electron-withdrawing nature of the quinoline ring can temper the reactivity of the acyl chloride, this challenge is readily overcome with rational protocol design, such as the use of catalysts and appropriate acid scavengers. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of these powerful building blocks in the synthesis of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

El-Sayed, M. A. F. (1994). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

-

Gebregeorgis, A. T., & Tadesse, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

-

Singh, R. K., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

Unknown Author. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

-

YouTube. (2020, October 31). Reactions of Quinoline. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026, January 21). Ahead of Print. ACS Publications. Retrieved from [Link]

-

Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

Szafrański, K., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

-

Osbourn, J. (2020, March 19). Conversion of Carboxylic Acids to Acid Chlorides. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Thompson, A. L., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, March 14). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Retrieved from [Link]

-

ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for quinoline carbonyl chlorides

An In-Depth Technical Guide to the Stability and Storage of Quinoline Carbonyl Chlorides

Introduction: The Duality of Reactivity and Instability

Quinoline carbonyl chlorides are a pivotal class of chemical intermediates, extensively utilized in pharmaceutical research and drug development. Their value lies in the highly reactive acyl chloride moiety, which serves as a potent electrophile for forging new carbon-carbon and carbon-heteroatom bonds, particularly in acylation reactions like the Friedel-Crafts acylation.[1] This high reactivity, however, is intrinsically linked to their inherent instability.[2][3] For researchers and drug development professionals, mastering the handling and storage of these compounds is not merely a matter of procedural compliance but a critical factor for ensuring experimental reproducibility, purity of synthetic products, and overall laboratory safety. This guide provides a comprehensive overview of the factors governing the stability of quinoline carbonyl chlorides and outlines field-proven protocols for their proper storage and handling.

Pillar 1: The Chemical Foundation of Instability

The functionality of a quinoline carbonyl chloride is defined by the electrophilic nature of the carbonyl carbon. This reactivity is amplified by the strong electron-withdrawing inductive effect of both the carbonyl oxygen and the adjacent chlorine atom, making the carbon atom highly susceptible to nucleophilic attack.[2][4] This chemical property is the primary driver for their utility in synthesis and, simultaneously, the root cause of their instability. Unlike less reactive carboxylic acid derivatives such as esters or amides, acyl chlorides occupy the top tier of reactivity, readily undergoing nucleophilic acyl substitution.[4][5]

The principal degradation pathway for any acyl chloride, including quinoline carbonyl chlorides, is hydrolysis.[1][2] Even trace amounts of moisture present in the atmosphere or in solvents can initiate a rapid and often violent reaction, converting the acyl chloride back to its corresponding, and often less useful, carboxylic acid, with the concurrent release of corrosive hydrogen chloride (HCl) gas.[6][7][8]

Visualizing the Primary Degradation Pathway: Hydrolysis

The following diagram illustrates the fundamental hydrolysis reaction, the most common cause of degradation for quinoline carbonyl chlorides.

Caption: Hydrolysis of Quinoline Carbonyl Chloride.

Pillar 2: Critical Factors Governing Stability

The long-term stability of quinoline carbonyl chlorides is a function of several environmental and chemical factors. Controlling these variables is paramount to preserving the compound's integrity.

-

Moisture: As established, water is the primary antagonist. Strict anhydrous conditions are non-negotiable.[1] The reaction with water is rapid and exothermic, leading to a complete loss of the desired starting material.[7]

-